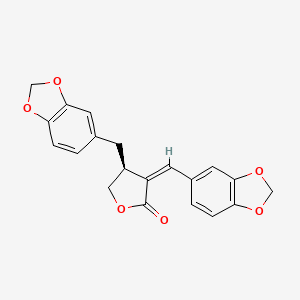![molecular formula C36H53NO15S B579165 [(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid CAS No. 15585-38-3](/img/structure/B579165.png)
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Veratrine sulfate is a steroidal alkaloid derived from plants of the lily family, specifically the genera Veratrum and Schoenocaulon . It is known for its neurotoxic properties, which result from its ability to bind to and prevent the inactivation of voltage-gated sodium ion channels in heart, nerve, and skeletal muscle cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
Veratrine sulfate can be synthesized through several methods. One common approach involves the extraction of veratridine from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album . The extraction process typically involves the formation of the nitrate salt, followed by the precipitation of the insoluble sulfate form . The sulfate salt is then converted to the free base form using ammonium hydroxide .
Industrial Production Methods
Industrial production of veratrine sulfate involves similar extraction and purification processes. The extract is purified through a series of steps, including solvent extraction, precipitation, and crystallization, to obtain veratrine sulfate in its pure form .
Chemical Reactions Analysis
Types of Reactions
Veratrine sulfate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of veratrine sulfate include sulfuric acid, ammonium sulfate, and ammonium hydroxide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of veratrine sulfate include veratric acid, cevine, and various substituted derivatives . These products have been studied for their potential biological and pharmacological activities .
Scientific Research Applications
Mechanism of Action
Veratrine sulfate exerts its effects by binding to an intracellular site that covers parts of both domain I and domain IV of the voltage-gated sodium ion channel . This binding prevents the inactivation of the sodium channels, leading to sustained membrane depolarization and increased nerve excitability . The increased intracellular calcium concentrations resulting from this depolarization can induce neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
Veratrine sulfate is similar to other steroidal alkaloids, such as cevadine, veratridine, cevadilline, sabadine, and cevine . veratrine sulfate is unique in its specific binding affinity for voltage-gated sodium ion channels and its ability to enhance chemosensitivity in cancer cells . Other similar compounds include:
Properties
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51NO11.H2O4S/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5;1-5(2,3)4/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3;(H2,1,2,3,4)/t19-,23+,24-,25-,26-,27-,28-,30-,31+,32+,33+,34+,35-,36-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBKUHWLYCUNKR-XTYXREPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO15S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
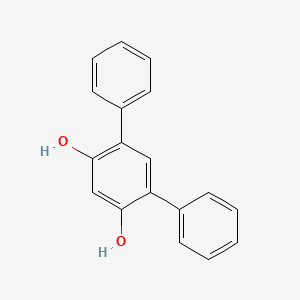

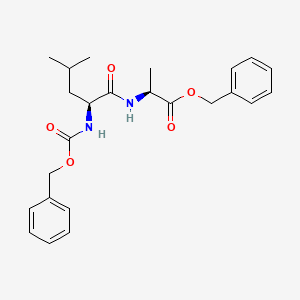
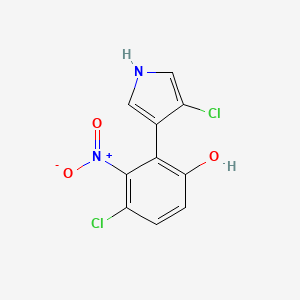
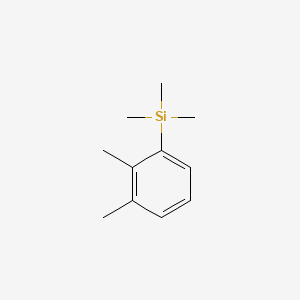
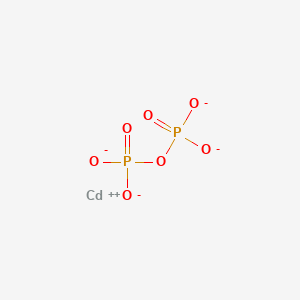
![[(3aR,4R,6S,7S,7aS)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B579096.png)
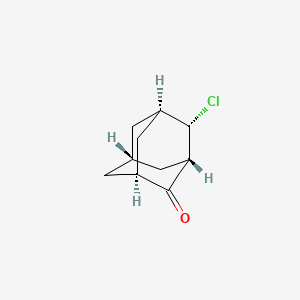
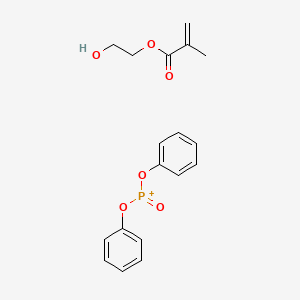
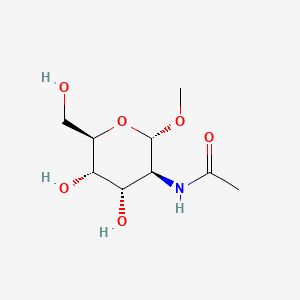
![5h-Azepino[1,2-a]benzimidazole](/img/structure/B579102.png)
